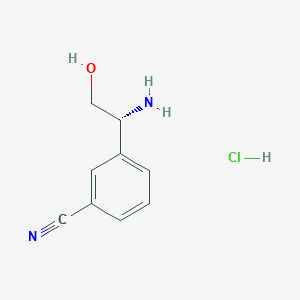

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Description

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride (CAS: 1245623-77-1) is a chiral benzonitrile derivative with a molecular weight of 198.65 g/mol and the formula C₉H₁₁ClN₂O (noting a discrepancy in provided evidence: and erroneously state C₃₆H₃₀Si₂, likely due to a catalog error). It features a benzonitrile core substituted with a 1-amino-2-hydroxyethyl group at the 3-position, stabilized as a hydrochloride salt. The compound is stored under dry, sealed conditions at room temperature and is labeled with the warning H302 (harmful if swallowed).

Properties

IUPAC Name |

3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGXNAWGYFVRX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CO)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](CO)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the asymmetric reductive amination of 3-cyanobenzaldehyde with ®-1-amino-2-propanol. This reaction is catalyzed by an engineered amine dehydrogenase, which provides high enantioselectivity and efficiency under mild conditions . The reaction conditions generally include a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride often employs biocatalytic processes due to their high specificity and environmental friendliness. The use of engineered enzymes, such as amine dehydrogenases, allows for the efficient conversion of starting materials to the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(1-Amino-2-oxoethyl)benzonitrile.

Reduction: 3-(1-Amino-2-hydroxyethyl)benzylamine.

Substitution: Various amides and esters depending on the substituent used.

Scientific Research Applications

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. It consists of an amine and a hydroxyl functional group attached to a benzonitrile structure.

Properties

- It has a molecular formula of .

- The IUPAC name is 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile hydrochloride .

Potential Research Applications

While specific case studies and comprehensive data tables are not available in the search results, the provided documents suggest potential applications and research areas for (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride:

- As a Building Block: It can be used as a building block in the synthesis of more complex molecules.

- Enzyme and Protein Binding Studies: The compound can be utilized in biological studies that involve enzyme interactions and protein binding.

- Production of Specialty Chemicals: It may be used in the production of specialty chemicals and materials.

- Medicinal Chemistry: Research suggests potential as an anti-inflammatory and analgesic agent because the amino and hydroxyl groups may interact with biological targets involved in pain and inflammation pathways.

- Drug Development: It may serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can influence various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its chiral (R)-configured amino-hydroxyethyl substituent, distinguishing it from other benzonitrile derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Functional and Application Differences

- Hydrophilicity: The hydroxyethyl group enhances water solubility compared to methyl or chloro substituents in analogs (e.g., 4-amino-3-methylbenzonitrile or 2-amino-3-chlorobenzonitrile).

- Pharmaceutical Relevance: The hydrochloride salt form (shared with 4-(aminomethyl)benzonitrile hydrochloride) improves stability and bioavailability, a trait critical for drug intermediates.

Research Findings and Analytical Data

Purity and Stability Profiling

- Chromatographic Methods: Reverse-phase HPLC (RP-HPLC) methods optimized for benzonitrile derivatives (e.g., Rilpivirine Hydrochloride impurities) use gradients of KH₂PO₄ buffer (pH 3.0) and methanol, achieving retention times between 11–27 minutes for related compounds. Similar methods could be adapted for analyzing the target compound, given structural parallels to impurities like 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile (Impurity-C in ).

- Detection Limits : Validated methods for benzonitrile analogs report LODs of 0.05–0.1 µg/mL , suggesting high sensitivity for trace impurity detection.

Biological Activity

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_9H_{12}ClN_2O

- Molecular Weight : 198.65 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 152 °C

The compound features an amino group and a hydroxyl group attached to a benzonitrile structure, contributing to its reactivity and biological interactions.

The biological activity of (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This compound has been implicated in influencing several biochemical pathways related to pain, inflammation, and neuroprotection.

Biological Activities

- Neuroprotective Properties : Preliminary studies indicate that (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride may possess neuroprotective effects. It has been suggested that it interacts with neurotransmitter receptors, potentially influencing pathways involved in pain perception and inflammation response .

- Anti-inflammatory and Analgesic Effects : The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its functional groups suggest interactions with receptors involved in pain modulation .

- Synthesis of Biologically Active Compounds : This compound serves as a precursor for synthesizing various biologically active compounds, showcasing its versatility in pharmaceutical applications .

Case Studies

- Study on Neuroprotection : A study examined the neuroprotective effects of (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride in cellular models of neurodegeneration. Results indicated a significant reduction in cell death and oxidative stress markers, suggesting its potential utility in treating neurodegenerative diseases .

- Anti-inflammatory Activity : Another investigation focused on the compound's anti-inflammatory properties using in vitro assays. The results demonstrated a dose-dependent inhibition of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | C_9H_{12}ClN_2O | Potentially similar neuroprotective effects |

| 3-(1-Amino-2-hydroxyethyl)benzamide | C_9H_{11}N_2O | Similar anti-inflammatory properties |

| 3-(1-Amino-2-hydroxyethyl)benzylamine | C_9H_{13}N_2 | Reduced form with potential analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.